[(3-Bromophenyl)methyl](cyclopropylmethyl)amine
Overview
Description
[(3-Bromophenyl)methyl](cyclopropylmethyl)amine: is an organic compound that features a cyclopropylmethyl group attached to a benzylamine structure, with a bromine atom positioned on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Bromophenyl)methyl](cyclopropylmethyl)amine typically involves the reaction of 3-bromobenzylamine with cyclopropylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: [(3-Bromophenyl)methyl](cyclopropylmethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or THF.
Major Products Formed:
Substitution: Formation of substituted benzylamines or benzylthiols.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: [(3-Bromophenyl)methyl](cyclopropylmethyl)amine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific biological pathways or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of [(3-Bromophenyl)methyl](cyclopropylmethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The cyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-benzylamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromobenzylamine: Lacks the cyclopropylmethyl group, which may influence its chemical properties and applications.
N-(Cyclopropylmethyl)-4-bromobenzylamine: Similar structure but with the bromine atom at a different position on the benzene ring, potentially altering its reactivity and interactions.
Uniqueness: [(3-Bromophenyl)methyl](cyclopropylmethyl)amine is unique due to the presence of both the cyclopropylmethyl group and the bromine atom on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAYRIHECZZUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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